molecular formula C6H5N3O B1596240 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 53975-70-5

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1596240
CAS No.: 53975-70-5
M. Wt: 135.12 g/mol
InChI Key: OZMFSEBVEVMFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and biological activities. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles can yield pyrazolo[3,4-c]pyridine analogues with high enantioselectivity . Additionally, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be achieved through protection-group and N-alkylation reactions, tandem borylation, and Suzuki–Miyaura cross-coupling .

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, tandem borylation and Suzuki–Miyaura cross-coupling can introduce various substituents at specific positions on the pyrazolo[3,4-c]pyridine scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one has been identified as a valuable scaffold for developing therapeutic agents targeting various diseases. Some notable applications include:

  • PPARα Agonism : The compound has been explored as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), which plays a crucial role in regulating fatty acid metabolism and treating dyslipidemia. This interaction can lead to significant therapeutic benefits in managing metabolic disorders.
  • Cancer Treatment : Research indicates that derivatives of pyrazolo[3,4-c]pyridine can act as inhibitors for various cancer-related pathways. For instance, compounds derived from this scaffold have shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in bladder cancer treatment . Additionally, they have been studied as Raf inhibitors to target B-Raf V600E mutations commonly found in melanoma .
  • Neuroprotection : Some studies have highlighted the neuroprotective effects of pyrazolo[3,4-c]pyridine derivatives against neurodegenerative conditions. These compounds have been shown to exhibit protective effects in models of MPP+-induced neurodegeneration, suggesting their potential use in treating diseases like Parkinson's .

Synthetic Methodologies

The synthesis of this compound involves various methods that enable the introduction of diverse substituents at different positions on the ring structure:

  • One-Pot Reactions : Recent advancements have allowed for efficient one-pot synthesis methods that utilize sequential Suzuki–Miyaura coupling reactions. This approach facilitates the generation of complex diarylpyrazolo[3,4-c]pyridine derivatives with high yields and selectivity .
  • C–H Activation Techniques : Complementary C–H activation methods have been employed to functionalize the pyrazolo[3,4-c]pyridine scaffold selectively. These techniques allow for the elaboration of multiple functional groups at various positions on the ring, enhancing the compound's versatility for drug development .

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful strategy for discovering novel drug candidates. This compound serves as an essential building block in this context:

  • Hit-to-Lead Development : The compound's ability to be elaborated through multiple functionalization strategies makes it suitable for FBDD. Researchers can access diverse derivatives that can be screened against specific biological targets to identify lead compounds for further development .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a PPARα agonist, it binds to the ligand-binding domain of the receptor, inducing a conformational change in helix 12 (H12) and organizing the AF-2 surface to accommodate a transcriptional coactivator . This interaction leads to the activation of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. These compounds share a similar fused ring structure but differ in the position and nature of their substituents. The unique structural features of this compound, such as its specific substitution patterns and functional groups, contribute to its distinct chemical and biological properties.

Biological Activity

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring structure, contributing to its unique chemical properties. The molecular formula is C6H5N3OC_6H_5N_3O, and the compound is characterized by a carbonyl group at the 3-position of the pyrazole ring. This specific arrangement allows for interactions with various biological targets, making it a valuable scaffold for drug development.

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Anticancer Properties : Several derivatives have shown promising anticancer activity against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated selective cytotoxicity towards hematological tumor cell lines with low toxicity to normal Vero cells, indicating a high selectivity index .
  • PPARα Agonism : The compound acts as an agonist for peroxisome proliferator-activated receptor α (PPARα), which plays a critical role in fatty acid metabolism and is targeted for treating dyslipidemia .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains and fungi .

The mechanism of action of this compound involves its binding to specific molecular targets. As a PPARα agonist, it interacts with the ligand-binding domain of the receptor, leading to conformational changes that facilitate transcriptional coactivation . Additionally, its derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial resistance .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Hydrazinocarbonyl Reaction : This involves reacting hydrazinocarbonyl compounds with β-aminopyridines to form the desired pyrazolo-pyridine structure .
  • Functionalization Techniques : Recent advancements include vectorial functionalization strategies that allow for selective modifications at various positions on the pyrazole ring, enhancing the compound's biological profile .

Anticancer Activity

A study evaluated the cytotoxic effects of 5-halo derivatives of this compound against several cancer cell lines. The results indicated significant activity against erythroleukemia (HEL) cells with an IC50 value of approximately 1 µM while maintaining low toxicity in normal cell lines .

Antimicrobial Efficacy

Another study assessed the antimicrobial potential of synthesized derivatives against pathogenic bacterial strains such as E. coli and Bacillus subtilis. Compounds showed promising results with inhibition rates comparable to standard antibiotics like rifampin .

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
1H-Pyrazolo[3,4-b]pyridin-3(2H)-oneSimilar fused ring structureExhibits different biological activities
1H-Pyrazolo[4,3-e][1,2,4]triazineContains triazine moietyKnown for distinct anticancer properties
1-Methyl-1H-pyrazolo[3,4-c]pyridinMethylated derivativeEnhanced solubility and bioavailability
1H-Pyrazolo[5,4-d]pyrimidin-3(2H)-onePyrimidine fusionPotentially different pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its derivatives?

The synthesis typically involves multi-step protocols, including condensation reactions, cyclization, and functional group modifications. For example:

  • General Procedure D/E : Reacting intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine with aldehydes under basic conditions, followed by cyclization using agents like POCl₃ or NH₃ .
  • Crystallization : Final purification via solvent systems (e.g., dichloromethane/hexane) to isolate high-purity compounds .
  • Key reagents : Ethanol, triethylamine, and anhydrous conditions are critical for yield optimization .

Q. How is structural confirmation achieved for this compound derivatives?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing pyridine vs. pyrazole ring substitution) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 284.0 for dichlorophenyl derivatives) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, though hydrate formation may complicate analysis .

Q. What are the primary biological targets of this scaffold?

this compound derivatives are explored as inhibitors of:

  • Alkaline Phosphatases (ALP) : Potent inhibition of tissue-nonspecific ALP (h-TNAP) with IC₅₀ values in the nanomolar range .
  • Kinases : Selective targeting of FGFR and ALK-L1196M mutants for anticancer applications .
  • Enzymes in Immunomodulation : ENPP1 inhibition to modulate cGAMP signaling in cancer immunotherapy .

Advanced Research Questions

Q. How can synthetic yields be improved for cyclization steps in this compound synthesis?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation in electron-deficient heterocycles .
  • Anhydrous Conditions : Critical for preventing hydrate byproducts during cyclization .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant h-TNAP vs. tissue extracts) and buffer conditions (pH, divalent cations) .
  • Purity Analysis : HPLC or LC-MS to rule out impurities affecting IC₅₀ measurements .
  • Structural Reanalysis : Re-examine tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What strategies enhance selectivity for kinase vs. phosphatase inhibition?

  • Substituent Engineering : Introduce bulky groups (e.g., 3,5-dichlorophenyl) to exploit hydrophobic pockets in kinases .
  • Scaffold Hybridization : Merge pyrazolo-pyridinone cores with dihydropyridine or purine analogs to fine-tune binding .
  • Computational Modeling : Molecular docking with h-TNAP (PDB: 1ZEF) or FGFR (PDB: 3TT0) to predict binding modes .

Q. What mechanistic insights explain the anticancer activity of these compounds?

  • ROS Induction : Pyrazolo-pyridinones generate reactive oxygen species (ROS), triggering DNA damage and apoptosis in cancer cells .
  • Enzyme Inhibition : Blocking ALP-mediated phosphate metabolism or kinase-driven proliferation pathways .
  • Synergy with Chemotherapeutics : Enhanced efficacy in combination with cisplatin or PARP inhibitors .

Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMFSEBVEVMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342805
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-70-5
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.